Cas no 2227717-09-9 ((2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol)

(2R)-4-(4-クロロ-2-フルオロフェニル)ブタン-2-オールは、光学活性を有する芳香族アルコール誘導体です。キラル中心を有するため、立体選択的な反応において重要な中間体として機能します。4位のクロロ基と2位のフルオロ基による電子求引性により、フェニル環の反応性が調整されており、医薬品中間体や機能性材料の合成に適しています。特に(R)-エナンチオマーとしての高純度が保証されている点が特徴で、不斉合成における再現性の向上に寄与します。有機溶媒への溶解性に優れ、各種官能基変換反応に対応可能な反応点を備えています。

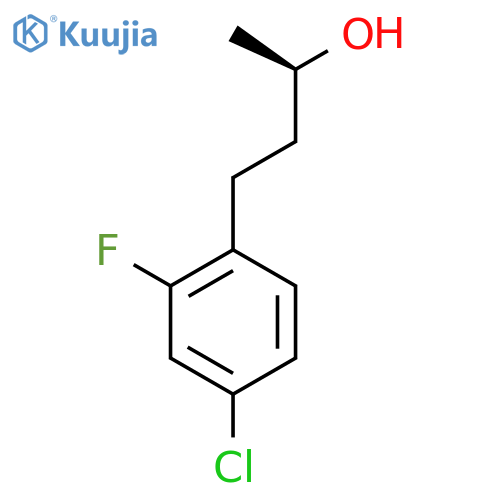

2227717-09-9 structure

商品名:(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol

- 2227717-09-9

- EN300-1986543

-

- インチ: 1S/C10H12ClFO/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-7,13H,2-3H2,1H3/t7-/m1/s1

- InChIKey: ZBPVVULEMIZCCH-SSDOTTSWSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)F)CC[C@@H](C)O

計算された属性

- せいみつぶんしりょう: 202.0560709g/mol

- どういたいしつりょう: 202.0560709g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 20.2Ų

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1986543-0.05g |

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol |

2227717-09-9 | 0.05g |

$587.0 | 2023-09-16 | ||

| Enamine | EN300-1986543-1.0g |

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol |

2227717-09-9 | 1g |

$1543.0 | 2023-06-01 | ||

| Enamine | EN300-1986543-10g |

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol |

2227717-09-9 | 10g |

$3007.0 | 2023-09-16 | ||

| Enamine | EN300-1986543-5.0g |

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol |

2227717-09-9 | 5g |

$4475.0 | 2023-06-01 | ||

| Enamine | EN300-1986543-5g |

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol |

2227717-09-9 | 5g |

$2028.0 | 2023-09-16 | ||

| Enamine | EN300-1986543-0.25g |

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol |

2227717-09-9 | 0.25g |

$642.0 | 2023-09-16 | ||

| Enamine | EN300-1986543-0.1g |

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol |

2227717-09-9 | 0.1g |

$615.0 | 2023-09-16 | ||

| Enamine | EN300-1986543-10.0g |

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol |

2227717-09-9 | 10g |

$6635.0 | 2023-06-01 | ||

| Enamine | EN300-1986543-1g |

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol |

2227717-09-9 | 1g |

$699.0 | 2023-09-16 | ||

| Enamine | EN300-1986543-0.5g |

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol |

2227717-09-9 | 0.5g |

$671.0 | 2023-09-16 |

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

2227717-09-9 ((2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol) 関連製品

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬